molecular formula C20H22N4O2S2 B13374574 7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13374574
M. Wt: 414.5 g/mol
InChI Key: ZKUNNDGORAYBKA-VMPITWQZSA-N
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Description

The compound 7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core, which is further functionalized with a methoxyethyl group and a phenylpropenylsulfanyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The key steps include the formation of the pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core, followed by the introduction of the methoxyethyl and phenylpropenylsulfanyl groups. Common reagents used in these reactions include various halogenating agents, sulfur sources, and alkylating agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve high efficiency, cost-effectiveness, and environmental sustainability in the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: can be compared with other heterocyclic compounds that have similar structural features, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

11-(2-methoxyethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one

InChI

InChI=1S/C20H22N4O2S2/c1-26-12-11-23-10-9-17-16(14-23)18(25)24-19(21-17)28-20(22-24)27-13-5-8-15-6-3-2-4-7-15/h2-8H,9-14H2,1H3/b8-5+

InChI Key

ZKUNNDGORAYBKA-VMPITWQZSA-N

Isomeric SMILES

COCCN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SC/C=C/C4=CC=CC=C4

Canonical SMILES

COCCN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC=CC4=CC=CC=C4

Origin of Product

United States

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